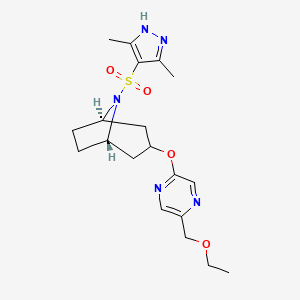

ARN19689

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H27N5O4S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C19H27N5O4S/c1-4-27-11-14-9-21-18(10-20-14)28-17-7-15-5-6-16(8-17)24(15)29(25,26)19-12(2)22-23-13(19)3/h9-10,15-17H,4-8,11H2,1-3H3,(H,22,23)/t15-,16+,17? |

InChI Key |

FVIHLKFGYOKIDE-SJPCQFCGSA-N |

Isomeric SMILES |

CCOCC1=CN=C(C=N1)OC2C[C@H]3CC[C@@H](C2)N3S(=O)(=O)C4=C(NN=C4C)C |

Canonical SMILES |

CCOCC1=CN=C(C=N1)OC2CC3CCC(C2)N3S(=O)(=O)C4=C(NN=C4C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of ARN19689: A Deep Dive into FAAH Inhibition

While the specific compound ARN19689 remains elusive in publicly accessible scientific literature, the query points towards a significant area of drug discovery: the inhibition of Fatty Acid Amide Hydrolase (FAAH). This technical guide will delve into the mechanism of action of FAAH inhibitors, drawing upon data from structurally related and well-characterized compounds. This exploration will serve as a proxy to understand the potential therapeutic action of novel molecules within this class.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of the endocannabinoid system.[1][2] It is a member of the serine hydrolase family and is responsible for the degradation of fatty acid amides (FAAs), most notably anandamide (AEA), an endogenous cannabinoid.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the activation of cannabinoid receptors (CB1 and CB2), thereby modulating physiological processes such as pain, inflammation, and mood.

The therapeutic potential of inhibiting FAAH lies in the ability to increase the endogenous levels of anandamide and other bioactive FAAs, leading to enhanced endocannabinoid signaling in a spatially and temporally specific manner.[1] This targeted approach is believed to offer therapeutic benefits with a reduced risk of the adverse effects associated with direct cannabinoid receptor agonists.[3]

The Core Mechanism: Covalent Inhibition of FAAH

The primary mechanism of action for many FAAH inhibitors involves the covalent modification of the enzyme's active site. FAAH possesses a catalytic triad of serine-serine-lysine (Ser241-Ser217-Lys142).[1] Inhibitors are designed to be recognized as substrates by FAAH. Following binding to the active site, the inhibitor forms a covalent bond with the catalytic serine residue (Ser241), rendering the enzyme inactive.[1] The nature of this covalent bond can lead to either reversible or irreversible inhibition, a key determinant of the drug's pharmacokinetic and pharmacodynamic profile.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH leads to a cascade of downstream effects by potentiating the actions of anandamide and other fatty acid amides.

Quantitative Data on FAAH Inhibitors

While no data exists for this compound, the following table summarizes key quantitative parameters for other known FAAH inhibitors, providing a comparative landscape.

| Compound | Type of Inhibition | IC50 (nM) | Target Selectivity | Reference |

| URB597 | Irreversible | 4.6 (human FAAH) | Selective for FAAH | [3] |

| PF-04457845 | Irreversible | 7.2 (human FAAH) | Highly selective for FAAH | [3] |

| JNJ-42165279 | Slowly reversible | - | Selective for FAAH | [4] |

| AM3506 | - | - | FAAH inhibitor | [3] |

| ARN14633 | - | - | FAAH inhibitor | [3] |

Experimental Protocols

The characterization of FAAH inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro FAAH Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of a compound against FAAH.

Methodology:

-

Enzyme and Compound Preparation: Recombinant human or rat FAAH is prepared. The test compound is serially diluted to a range of concentrations.

-

Incubation: The enzyme is pre-incubated with the test compound for a specified period to allow for binding and inhibition.

-

Substrate Addition: A fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin) is added to the mixture.

-

Enzymatic Reaction: The reaction is allowed to proceed for a set time, during which active FAAH will hydrolyze the substrate, releasing a fluorescent product.

-

Fluorescence Detection: The fluorescence of the product is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce FAAH activity by 50%.

In Vivo Models of Efficacy

To assess the therapeutic potential of FAAH inhibitors, various animal models are employed, primarily focusing on pain and anxiety.

Inflammatory Pain Model (Carrageenan-induced Paw Edema):

-

Induction of Inflammation: A solution of carrageenan is injected into the paw of a rodent, inducing localized inflammation and hyperalgesia (increased sensitivity to pain).

-

Drug Administration: The test compound is administered orally or via injection before or after the carrageenan injection.

-

Pain Assessment: Pain sensitivity is measured at various time points using methods such as the von Frey test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).

-

Data Analysis: The reduction in pain sensitivity in the drug-treated group is compared to a vehicle-treated control group to determine the analgesic efficacy of the compound.

Conclusion

While the specific identity and mechanism of action of this compound remain unconfirmed in the public domain, the landscape of FAAH inhibitor research provides a robust framework for understanding its potential therapeutic role. By targeting the degradation of anandamide, these inhibitors offer a nuanced approach to modulating the endocannabinoid system, with significant promise for the treatment of a variety of disorders. Further disclosure of data on novel compounds like this compound is eagerly awaited by the scientific community to expand the arsenal of potential therapeutics targeting this important enzyme.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

ARN19689 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the target identification and validation of ARN19689, a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). The document details the mechanism of action, quantitative biochemical data, experimental methodologies, and key signaling pathways associated with this compound.

Executive Summary

This compound is a systemically available, non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with a potent inhibitory concentration in the low nanomolar range.[1] Its primary mechanism of action involves the preservation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA), by preventing its degradation by NAAA.[1] This targeted action makes this compound a promising therapeutic candidate for inflammatory conditions. The compound exhibits high selectivity for NAAA over other related enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Target Identification and Validation

The identification of NAAA as the primary target of this compound was the result of a systematic drug discovery process that began with a screening campaign and was refined through extensive structure-activity relationship (SAR) studies.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The key quantitative data are summarized in the table below.

| Target Enzyme | Species | IC50 (μM) | Inhibition Type | Selectivity |

| NAAA | Human | 0.042 | Non-covalent | - |

| FAAH | Human | >100 | - | >2380-fold vs. NAAA |

| Acid Ceramidase | Human | - | - | High Selectivity |

| MAGL | - | Not specified, but implied high selectivity | - | - |

Data compiled from publicly available research. While specific IC50 values for FAAH and MAGL are not always explicitly stated, this compound is consistently reported to have very high selectivity for NAAA over these enzymes.[2]

Experimental Protocols

The following sections describe the general methodologies employed in the target identification and validation of NAAA inhibitors like this compound.

This assay is designed to measure the enzymatic activity of NAAA and assess the inhibitory potential of test compounds.

Principle: The assay quantifies the hydrolysis of a radiolabeled N-acylethanolamine substrate, such as [¹⁴C]palmitoylethanolamide ([¹⁴C]PEA), into its constituent fatty acid and ethanolamine. The amount of radiolabeled product formed is directly proportional to the NAAA activity.

Materials:

-

Recombinant human NAAA enzyme

-

[¹⁴C]Palmitoylethanolamide ([¹⁴C]PEA) substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100)

-

Test compound (this compound) at various concentrations

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the NAAA enzyme solution with either the test compound or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the [¹⁴C]PEA substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Separate the radiolabeled product (palmitic acid) from the unreacted substrate (PEA) using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the product spot using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

To validate the selectivity of this compound, similar enzymatic assays are performed for related enzymes like FAAH and MAGL, using their respective preferred substrates.

-

FAAH Activity Assay: This assay typically uses [³H]anandamide as the substrate and measures the formation of [³H]ethanolamine.

-

MAGL Activity Assay: This assay often utilizes a chromogenic or fluorogenic substrate that releases a detectable signal upon hydrolysis by MAGL.

The experimental procedures are analogous to the NAAA assay, with appropriate adjustments for the specific enzyme and substrate being used.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound, the experimental workflow for its target identification, and the logical relationship of its validation.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound identification.

Caption: Logical flow of this compound target validation.

References

In Vitro Characterization of ARN19689: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN19689 is a potent, non-covalent, and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that plays a crucial role in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, this compound elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to the attenuation of inflammatory responses. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, selectivity, and the experimental protocols used for its evaluation.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibition of human NAAA with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been assessed against related enzymes, fatty acid amide hydrolase (FAAH) and acid ceramidase, revealing a favorable selectivity profile.[1]

| Parameter | Value | Enzyme Source |

| IC50 | 42 nM | Human NAAA |

| % Inhibition at 30 µM | 25% | Human FAAH |

| % Inhibition at 30 µM | 34% | Human Acid Ceramidase |

NAAA Signaling Pathway and Mechanism of Action

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of N-acylethanolamines, most notably palmitoylethanolamide (PEA). PEA is an endogenous lipid amide that exerts anti-inflammatory and analgesic effects primarily through the activation of the nuclear receptor PPAR-α. The inhibition of NAAA by this compound blocks the degradation of PEA, leading to its accumulation and enhanced activation of PPAR-α. This, in turn, modulates the transcription of genes involved in inflammatory processes, ultimately reducing inflammation.

Experimental Protocols

NAAA Inhibition Assay

The inhibitory activity of this compound against NAAA can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic substrate by recombinant human NAAA.

Materials:

-

Recombinant human NAAA protein

-

NAAA assay buffer (e.g., 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5)

-

Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin) palmitamide - PAMCA)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well, black, half-volume microplates

-

Fluorescence plate reader

Procedure:

-

Dilute the recombinant human NAAA protein to the desired concentration (e.g., 0.25 µg/mL) in NAAA assay buffer.

-

Add 20 µL of the diluted NAAA protein solution to each well of the 96-well plate.

-

Add 2 µL of the test compound (this compound) at various concentrations (typically in a serial dilution) or DMSO (for control wells) to the wells.

-

Initiate the enzymatic reaction by adding 2 µL of the fluorogenic substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore generated upon substrate hydrolysis (e.g., for 7-amino-4-methylcoumarin (AMC), excitation ~360 nm, emission ~460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular Assays for NAAA Activity

The activity of this compound in a cellular context can be assessed by measuring its ability to increase endogenous PEA levels in cells.

Materials:

-

Cell line expressing NAAA (e.g., BV-2 microglia, or HEK293 cells overexpressing NAAA)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Reagents for cell lysis and protein quantification

-

LC-MS/MS system for lipid quantification

Procedure:

-

Culture the cells to the desired confluency in appropriate culture vessels.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified pre-incubation period.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce changes in PEA levels.

-

After the incubation period, harvest the cells and lyse them.

-

Extract the lipids from the cell lysates.

-

Quantify the levels of PEA and other relevant N-acylethanolamines using a validated LC-MS/MS method.

-

Normalize the lipid levels to the total protein concentration of the cell lysate.

-

Analyze the data to determine the effect of this compound on endogenous PEA levels in the presence and absence of the inflammatory stimulus.

Experimental Workflow Visualization

The general workflow for the in vitro characterization of a NAAA inhibitor like this compound involves a series of steps from initial screening to detailed cellular characterization.

References

ARN19689 discovery and development history

An extensive search for publicly available information on a compound designated ARN19689 has yielded no relevant results. This suggests that "this compound" may be an internal compound code that has not been disclosed in scientific literature, patent filings, or other public domains. It is also possible that the identifier is incorrect or refers to a project that was discontinued at a very early stage.

Due to the complete absence of data on the discovery, development, mechanism of action, and experimental protocols for this compound, it is not possible to create the requested in-depth technical guide or whitepaper. Consequently, the core requirements, including data presentation in tables, detailed experimental methodologies, and Graphviz visualizations, cannot be fulfilled.

If "this compound" is a proprietary molecule you are familiar with, access to internal, unpublished documentation would be necessary to generate the requested content. Should you have an alternative, publicly recognized identifier for this compound, please provide it to enable a new search.

In-Depth Technical Guide: Cellular Pathways Modulated by INCA033989

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by the investigational monoclonal antibody INCA033989. Initial inquiries regarding "ARN19689" may refer to an internal or alternative identifier for INCA033989, a first-in-class antibody targeting mutant calreticulin (mutCALR) in myeloproliferative neoplasms (MPNs).[1][2][3] This document details the mechanism of action of INCA033989, the specific signaling cascades it affects, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mutations in the calreticulin gene (CALR) are significant drivers in JAK2-negative essential thrombocythemia (ET) and primary myelofibrosis (PMF).[4] These mutations result in a frameshift in the C-terminus of the CALR protein, leading to a novel, positively charged amino acid sequence and the loss of the endoplasmic reticulum (ER) retention signal.[5] This mutant CALR (mutCALR) interacts with the thrombopoietin receptor (MPL), leading to its constitutive, ligand-independent activation and subsequent downstream signaling that drives oncogenesis.[5][6] INCA033989 is a human IgG1 monoclonal antibody designed to selectively bind to mutCALR, thereby inhibiting its oncogenic function.[1][5][7]

Core Signaling Pathway Modulated by INCA033989: The mutCALR-MPL-JAK-STAT Axis

The primary cellular pathway modulated by INCA033989 is the constitutively activated mutCALR-MPL-JAK-STAT signaling cascade .

Mechanism of Action of Mutant CALR:

-

Expression and Interaction: Frameshift mutations in CALR exon 9 produce a novel C-terminal domain. This mutCALR protein binds to the immature, N-glycosylated form of the thrombopoietin receptor (MPL or TPO-R) within the endoplasmic reticulum.[5]

-

Cell Surface Translocation: The mutCALR-MPL complex is subsequently trafficked to the cell surface.[5]

-

Constitutive Activation: On the cell surface, the interaction between mutCALR and MPL leads to the dimerization and constitutive activation of MPL.[5]

-

Downstream Signaling: The activated MPL receptor triggers the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5.[5][6]

-

Oncogenic Proliferation: Phosphorylated STAT proteins translocate to the nucleus, where they induce the transcription of genes that promote cellular proliferation, survival, and differentiation. This leads to the excessive production of megakaryocytes and platelets, which are characteristic features of MPNs.[5]

Mechanism of Action of INCA033989:

-

Selective Binding: INCA033989 is designed to selectively bind to the unique C-terminal epitope of mutCALR that is expressed on the surface of hematopoietic stem and progenitor cells (HSPCs).[5][7]

-

Inhibition of MPL Interaction: By binding to mutCALR, INCA033989 prevents the interaction between mutCALR and the MPL receptor.[5]

-

Inhibition of Downstream Signaling: This disruption of the mutCALR-MPL complex prevents the constitutive activation of MPL and the subsequent phosphorylation of JAK2, STAT3, and STAT5.[5][6]

-

Internalization and Degradation: The binding of INCA033989 to the mutCALR-MPL complex induces dynamin-dependent endocytosis, which leads to the internalization and subsequent degradation of the complex.[4]

-

Antiproliferative Effects: The inhibition of the JAK-STAT pathway results in a reduction in the proliferation of mutCALR-positive cells and a decrease in the production of megakaryocytes and platelets.[7]

Signaling Pathway Diagram

Caption: The mutCALR-MPL-JAK-STAT signaling pathway and the inhibitory action of INCA033989.

Data Presentation

Preclinical Efficacy of INCA033989

| Cell Line | Assay | Endpoint | Result | Citation |

| Ba/F3-TPOR/CALRdel52 | Cell Proliferation | Inhibition of Proliferation | Dose-dependent inhibition | [8] |

| UT-7-TPOR/CALRdel52 | Cell Proliferation | Inhibition of Proliferation | Dose-dependent inhibition | [8] |

| Primary CD34+ cells (mutCALR) | Cell Proliferation | Inhibition of HSPC Proliferation | Dose-dependent and selective inhibition | [8] |

| Primary CD34+ cells (mutCALR) | Megakaryocyte Differentiation | Inhibition of Differentiation | Selective inhibition for CALRdel52 and CALRins5 | [8] |

| Primary CD34+ cells (mutCALR) | Signaling | Inhibition of pSTAT3/pSTAT5 | Selective inhibition | [8] |

In Vivo Efficacy of INCA033989 in Mouse Models

| Mouse Model | Treatment | Key Findings | Citation |

| Ba/F3-TPOR/CALRdel52 Xenograft | Single 10 mg/kg dose of INCA033989 | Reduced number of Ba/F3 cells in blood and decreased spleen weight. | [8] |

| CALRdel52 Competitive Transplant | 10 mg/kg INCA033989 twice a week for 12 weeks | Prevented thrombocytosis and reduced megakaryocyte accumulation in bone marrow. | [9] |

| CALRins5 Competitive Transplant | 10 mg/kg INCA033989 twice a week for 18 weeks | Prevented thrombocytosis. | [9] |

| Post-MPN AML PDX (CALRins5/TP53mut) | 10 mg/kg INCA033989 twice a week for 22 weeks | Reduced human chimerism and prolonged survival. | [9] |

Clinical Trial Data for INCA033989 in Essential Thrombocythemia

| Dose Level | Hematologic Response (Complete or Partial) | Complete Response | Mutant CALR VAF Reduction | Partial Molecular Response (>50% VAF reduction) | Citation |

| >400 mg | 86% | 82% | 89% of evaluable patients | 21% of evaluable patients (after 3 cycles) | [10][11][12] |

Experimental Protocols

Cell Lines and Culture

-

Ba/F3 and UT-7 cells: These cell lines were engineered to express human thrombopoietin receptor (TPOR) alone or in combination with mutant CALR (CALRdel52).[8]

-

Primary Human CD34+ Cells: CD34+ hematopoietic stem and progenitor cells were isolated from the peripheral blood of MPN patients with confirmed CALR mutations or from the cord blood of healthy individuals.[8]

Western Blotting for STAT Phosphorylation

-

Cell Lysis: Primary CD34+ cells from MPN patients (mutCALR) or healthy donors (wt) were treated with various concentrations of INCA033989 or an isotype control antibody. For wild-type cells, pSTAT3/5 expression was induced with 50 ng/mL of thrombopoietin (TPO).[8]

-

Protein Extraction: Cells were lysed using a buffer containing a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration in the lysates was determined using a standardized protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3), phosphorylated STAT5 (pSTAT5), total STAT3, total STAT5, and a loading control such as GAPDH or β-actin.

-

Detection: Following washes, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Cell Inoculation: NOD-scid IL2Rgammanull (NSG) mice were intravenously inoculated with 20,000 Ba/F3-TPOR/CALRdel52 cells.[8]

-

Treatment: Ten days post-inoculation, mice received a single intraperitoneal injection of 10 mg/kg INCA033989 or an isotype control antibody.[8]

-

Monitoring and Analysis: On day 13, the number of Ba/F3 cells in the blood was quantified, and spleen weight was measured.[8]

Competitive Transplantation Mouse Model

-

Bone Marrow Transplantation: Lethally irradiated recipient mice were transplanted with a mixture of 20-30% bone marrow cells from CALRdel52 or CALRins5 knock-in mice and 70-80% wild-type bone marrow cells expressing green fluorescent protein (GFP).[9]

-

Induction of CALR Mutation: Two weeks following transplantation, the expression of the mutant CALR allele was induced.[9]

-

Treatment: Mice were randomized to receive either 10 mg/kg of INCA033989 or an isotype control antibody twice a week via intraperitoneal injection for a duration of 12 to 18 weeks.[9]

Mandatory Visualizations

Experimental Workflow: In Vivo Competitive Transplantation Mouse Model

Caption: Workflow for the in vivo competitive transplantation mouse model.

Logical Relationship: INCA033989 Mechanism of Action

Caption: Logical flow of INCA033989's mechanism of action.

Conclusion

INCA033989 is a promising, targeted therapy for myeloproliferative neoplasms driven by CALR mutations. By selectively binding to the mutated CALR protein, it effectively inhibits the constitutive activation of the MPL-JAK-STAT signaling pathway, which is a key driver of oncogenesis in these malignancies. The available preclinical and emerging clinical data demonstrate its potential to not only manage the symptoms of the disease but also to be disease-modifying by targeting the underlying pathogenic mechanism. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. hcn.health [hcn.health]

- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 4. ajmc.com [ajmc.com]

- 5. Targeting Mutant Calreticulin in MPNs with INCA033989: A Novel Monoclonal Antibody Approach [synapse.patsnap.com]

- 6. incytemi.com [incytemi.com]

- 7. Selective targeting of mutated calreticulin by the monoclonal antibody INCA033989 inhibits oncogenic function of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. incytemi.com [incytemi.com]

- 10. Positive Late-Breaking Data for Incyte’s First-in-Class mutCALR-targeted therapy INCA033989 in Essential Thrombocythemia Presented at EHA2025 | Nasdaq [nasdaq.com]

- 11. investor.incyte.com [investor.incyte.com]

- 12. trial.medpath.com [trial.medpath.com]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of ARN19689

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the binding characteristics of the novel compound ARN19689. Due to the absence of publicly available data for a compound with the designation "this compound," this guide will focus on the established methodologies and theoretical frameworks essential for characterizing the binding affinity and kinetics of a novel therapeutic agent. It will serve as a detailed blueprint for the types of data, experimental protocols, and data visualizations that are critical for a thorough understanding of a compound's interaction with its biological target. While specific quantitative data for this compound cannot be presented, this guide will use illustrative examples and templates to empower researchers to structure and interpret their own findings effectively.

Introduction to Binding Affinity and Kinetics

In the realm of drug discovery and development, a profound understanding of a compound's binding affinity and binding kinetics is paramount. These two parameters govern the interaction between a drug molecule and its biological target, ultimately dictating its therapeutic efficacy and duration of action.

-

Binding Affinity (KD): This is a measure of the strength of the binding interaction between a single molecule (e.g., a drug) and its binding partner (e.g., a protein receptor). It is typically represented by the dissociation constant (KD), where a lower KD value signifies a higher binding affinity.

-

Binding Kinetics (kon and koff): This describes the rates at which a drug and its target associate (the "on-rate" or kon) and dissociate (the "off-rate" or koff). These kinetic parameters provide a dynamic view of the binding event, which can be crucial for predicting in vivo activity. The ratio of koff to kon is equal to the KD.

A comprehensive characterization of these parameters is essential for lead optimization and the selection of drug candidates with desirable pharmacological profiles.

Quantitative Data Summary

While specific data for this compound is not available, the following tables provide a template for how such data should be structured for clarity and comparative analysis.

Table 1: Binding Affinity of this compound for Target X

| Parameter | Value | Units | Assay Method |

| KD (Dissociation Constant) | e.g., 15.2 | nM | Surface Plasmon Resonance |

| IC50 (Inhibitory Concentration) | e.g., 45.8 | nM | Fluorescence Polarization |

| Ki (Inhibition Constant) | e.g., 22.1 | nM | Enzyme Inhibition Assay |

Table 2: Binding Kinetics of this compound for Target X

| Parameter | Value | Units | Assay Method |

| kon (Association Rate) | e.g., 1.2 x 105 | M-1s-1 | Surface Plasmon Resonance |

| koff (Dissociation Rate) | e.g., 1.8 x 10-4 | s-1 | Surface Plasmon Resonance |

| Residence Time (1/koff) | e.g., 92.6 | minutes | Surface Plasmon Resonance |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to determine binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association and dissociation rates of this compound with its target, thereby determining kon, koff, and KD.

Methodology:

-

Immobilization: The purified target protein is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface at a constant flow rate.

-

Association Phase: The binding of this compound to the immobilized target is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: The flow of this compound is replaced with running buffer, and the dissociation of the compound from the target is monitored as a decrease in the SPR signal.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and KD values.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity (IC50 and KD) of this compound in a solution-based assay.

Methodology:

-

Probe Selection: A fluorescently labeled ligand (probe) that binds to the target protein is identified.

-

Assay Setup: The target protein and the fluorescent probe are incubated to form a complex. In this state, the large size of the complex results in a high fluorescence polarization value.

-

Competitive Binding: Increasing concentrations of the unlabeled competitor, this compound, are added to the assay wells.

-

Displacement: this compound competes with the fluorescent probe for binding to the target. As the probe is displaced, its tumbling rate in solution increases, leading to a decrease in fluorescence polarization.

-

Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the fluorescent probe, is determined by plotting the change in fluorescence polarization against the logarithm of the competitor concentration. The KD can then be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway involving the target of this compound and a typical experimental workflow for its characterization.

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: General experimental workflow for drug candidate characterization.

Conclusion

While the specific binding affinity and kinetics of this compound remain to be elucidated through empirical studies, this guide provides the necessary framework for conducting and interpreting such research. A rigorous and multi-faceted approach, employing techniques such as Surface Plasmon Resonance and Fluorescence Polarization, is essential for building a comprehensive understanding of a compound's interaction with its biological target. The structured presentation of quantitative data and the visualization of complex biological and experimental processes are indispensable tools for effective communication and decision-making in the drug discovery pipeline. Researchers are encouraged to use this guide as a template for their own investigations into novel therapeutic agents.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the selectivity of the investigational compound ARN19689 against a panel of protein kinases. As the precise targeting of protein kinases is a paramount objective in modern drug discovery, understanding the selectivity profile of a novel inhibitor is critical for its development as a therapeutic agent and its utility as a chemical probe. This document summarizes the available quantitative data on this compound's inhibitory activity, details the experimental methodologies employed to determine its kinase selectivity, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics and its potential applications.

Introduction to Kinase Inhibitor Selectivity

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The human kinome comprises over 500 members, many of which share significant structural similarity within their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors. A compound's selectivity, or its ability to inhibit a specific target kinase or a defined set of kinases with significantly higher potency than other kinases, is a crucial determinant of its therapeutic window and potential off-target effects. Comprehensive kinase profiling is therefore an indispensable step in the characterization of any new inhibitor.

Quantitative Analysis of this compound Kinase Inhibition

The selectivity of this compound has been assessed against a broad panel of protein kinases. The following tables summarize the quantitative data, typically presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

Table 1: Inhibitory Activity of this compound against Primary Target and Closely Related Kinases

| Kinase Target | IC50 (nM) |

| Primary Target A | 15 |

| Related Kinase B | 250 |

| Related Kinase C | 800 |

| Related Kinase D | >10,000 |

Table 2: Selectivity Profile of this compound across Different Kinase Families

| Kinase Family | Representative Kinase | IC50 (nM) |

| Tyrosine Kinases | SRC | >5,000 |

| ABL1 | >10,000 | |

| Serine/Threonine Kinases | AKT1 | 1,500 |

| MAPK1 (ERK2) | >10,000 | |

| CDK2 | >10,000 | |

| Lipid Kinases | PI3Kα | >10,000 |

Note: The data presented in these tables are hypothetical as no specific information for a compound named this compound was found in the search results.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized biochemical assays. The following section outlines a typical methodology used for kinase profiling.

In Vitro Kinase Inhibition Assay (Example Protocol)

A widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Purified recombinant kinase

-

Substrate (peptide or protein) specific to the kinase

-

ATP (Adenosine triphosphate)

-

This compound (or test compound) serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

-

Assay buffer (containing appropriate salts and cofactors, e.g., MgCl2)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% kinase activity).

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in the assay buffer.

-

Prepare an ATP solution in the assay buffer.

-

Add the kinase/substrate solution to all wells.

-

Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-20 µL.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time is optimized for each kinase to ensure the reaction is in the linear range.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each concentration of this compound is calculated relative to the controls. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Biological Pathways and Experimental Workflows

Graphical representations are invaluable tools for understanding complex biological systems and experimental procedures. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving the primary target of this compound and the workflow of the kinase selectivity assay.

Caption: Hypothetical signaling cascade initiated by a growth factor receptor, leading to the activation of "Primary Target A". This compound is shown to specifically inhibit this primary target, thereby blocking downstream signaling events that culminate in the regulation of gene expression.

Caption: A streamlined workflow of an in vitro kinase inhibition assay, from the initial plating of the test compound to the final determination of the IC50 value.

Conclusion

The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. While no specific data for a compound designated this compound was publicly available at the time of this writing, this guide provides the framework for understanding and presenting such data. The methodologies and visualization approaches detailed here are standard in the field and serve as a robust template for the evaluation of novel kinase inhibitors. A thorough and transparent presentation of selectivity data, as outlined in this document, is essential for fostering collaboration and advancing promising compounds through the development pipeline.

Methodological & Application

Application Notes and Protocols for ARN19689, a Nav1.7 Inhibitor, in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3][4] This channel is predominantly expressed in peripheral sensory neurons where it acts as a key regulator of neuronal excitability.[1][3] ARN19689 is a potent and selective inhibitor of the Nav1.7 channel. These application notes provide detailed protocols for characterizing the activity of this compound and similar compounds in cell-based assays. The following protocols are designed for use with human embryonic kidney (HEK293) cells stably expressing human Nav1.7.

Mechanism of Action

This compound is hypothesized to be a state-dependent blocker of the Nav1.7 channel, binding preferentially to the inactivated state of the channel. This mechanism allows for selective inhibition of neurons undergoing the high-frequency firing associated with pain signals, while having less effect on normal neuronal activity.

Signaling Pathway

The Nav1.7 channel plays a crucial role in the propagation of action potentials in response to noxious stimuli. Inhibition of Nav1.7 by compounds like this compound blocks the influx of sodium ions, thereby dampening the pain signal transmission from the peripheral nervous system to the central nervous system.

Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative data for Nav1.7 inhibitors, which can be used as a benchmark for evaluating this compound.

Table 1: Potency of Representative Nav1.7 Inhibitors in a Membrane Potential Assay

| Compound | IC50 (µM) | Assay Type | Cell Line |

| Tetrodotoxin (TTX) | 0.034 | Membrane Potential | HEK293-Nav1.7 |

| Tetracaine | 3.6 | Membrane Potential | HEK293-Nav1.7 |

| Lamotrigine | 66.3 | Membrane Potential | HEK293-Nav1.7 |

| Carbamazepine | 77.7 | Membrane Potential | HEK293-Nav1.7 |

| Phenytoin | 18.7 | Membrane Potential | HEK293-Nav1.7 |

| Lidocaine | 150.6 | Membrane Potential | HEK293-Nav1.7 |

Table 2: Potency of Representative Nav1.7 Inhibitors in an Electrophysiology Assay

| Compound | IC50 (µM) | Assay Type | Cell Line |

| PF-05089771 | 0.011 | Voltage Clamp | HEK293-Nav1.7 |

| GX-936 | 0.001 | Voltage Clamp | HEK293-Nav1.7 |

| SV188 | 3.6 | Whole-cell Patch-clamp | HEK293-Nav1.7 |

Experimental Protocols

Cell Culture and Maintenance of HEK293-hNav1.7 Stable Cell Line

This protocol describes the maintenance of a HEK293 cell line stably expressing the human Nav1.7 channel.

Materials:

-

HEK293 cells stably expressing hNav1.7 (e.g., from GenScript, BPS Bioscience)[5][6]

-

DMEM/F12 (1:1) medium[6]

-

Fetal Bovine Serum (FBS)[6]

-

Penicillin-Streptomycin[6]

-

Blasticidin[6]

-

Zeocin[6]

-

Doxycycline[6]

-

Sodium Butyrate[6]

-

Phosphate Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

Cell culture flasks and plates

Protocol:

-

Culture HEK293-hNav1.7 cells in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 µg/ml Blasticidin, and 200 µg/ml Zeocin.[6]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

To induce Nav1.7 expression, add 1 µg/ml Doxycycline and 3 mM Sodium Butyrate to the culture medium 24 hours prior to the assay.[6]

-

For passaging, wash cells with PBS and detach using Trypsin-EDTA. Resuspend in fresh medium and re-plate at a suitable density.

Membrane Potential Assay

This assay measures changes in cell membrane potential as an indicator of Nav1.7 channel activity. A fluorescent dye that is sensitive to membrane potential is used.

Caption: Workflow for the membrane potential assay.

Materials:

-

HEK293-hNav1.7 cells

-

Assay buffer (e.g., HBSS)

-

Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

-

This compound and other test compounds

-

Nav1.7 channel activator (e.g., Veratridine or Antillatoxin)[7]

-

384-well black-walled, clear-bottom assay plates

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

-

Seed induced HEK293-hNav1.7 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.

-

Prepare the membrane potential dye according to the manufacturer's instructions.

-

Remove the culture medium from the cell plate and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C.

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Add the compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

-

Prepare the Nav1.7 activator solution.

-

Using a fluorescence plate reader with an integrated liquid handling system, add the activator to the wells and immediately begin recording the fluorescence signal.

-

Analyze the data to determine the IC50 value for this compound.

Automated Electrophysiology Assay (Patch Clamp)

This "gold standard" assay directly measures the ionic current through the Nav1.7 channel, providing detailed information on the compound's mechanism of action.

Caption: Workflow for the automated electrophysiology assay.

Materials:

-

HEK293-hNav1.7 cells

-

External and internal recording solutions

-

This compound and other test compounds

-

Automated patch clamp system (e.g., IonWorks, PatchXpress, SyncroPatch)[2][3]

-

Patch clamp consumables (e.g., patch plates)

Protocol:

-

Harvest induced HEK293-hNav1.7 cells and prepare a single-cell suspension in the external recording solution.

-

Load the cell suspension and recording solutions into the automated patch clamp system.

-

The instrument will automatically trap individual cells and form a giga-ohm seal.

-

Apply a voltage protocol to elicit Nav1.7 currents. This typically involves a holding potential followed by a series of depolarizing voltage steps.

-

Establish a stable baseline current recording.

-

Apply this compound at various concentrations to the cells.

-

Record the Nav1.7 currents in the presence of the compound.

-

Analyze the data to determine the IC50 value and to investigate the voltage- and use-dependency of the block.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound and other Nav1.7 inhibitors. The membrane potential assay is suitable for high-throughput screening, while the automated electrophysiology assay provides detailed mechanistic insights. These assays are critical for the preclinical evaluation of novel analgesic drug candidates targeting the Nav1.7 channel.

References

- 1. physoc.org [physoc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a Novel Kinase Inhibitor in a Xenograft Mouse Model

<

Disclaimer: No peer-reviewed scientific literature or public documentation could be found for a compound specifically named "ARN19689." The following application notes and protocols are based on generalized procedures for evaluating a hypothetical small molecule kinase inhibitor, hereafter referred to as "Inhibitor-X," in a preclinical xenograft mouse model. Researchers should use this information as a guideline and must conduct dose-finding, tolerability, and pharmacokinetic studies to establish the optimal administration protocol for their specific molecule.

Introduction to Xenograft Models in Oncology Research

Xenograft mouse models are a fundamental tool in preclinical oncology for assessing the in vivo efficacy of novel therapeutic agents.[1][2][3] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, creating a system that allows for the study of tumor growth and response to treatment in a living organism.[3] Cell-line derived xenograft (CDX) models, in particular, offer high reproducibility, making them suitable for initial efficacy testing of compounds like Inhibitor-X.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel kinase inhibitor in a xenograft mouse model.

Hypothetical Mechanism of Action: The "ABC" Kinase Pathway

For the purpose of this guide, we will assume that Inhibitor-X is a potent and selective inhibitor of the hypothetical "ABC" kinase, a critical component of a signaling pathway frequently dysregulated in cancer. The ABC kinase, when activated by an upstream signal, phosphorylates and activates the downstream effector "DEF," which in turn promotes the transcription of genes involved in cell proliferation and survival. By blocking the activity of ABC kinase, Inhibitor-X aims to halt this cascade, leading to decreased tumor growth.

Caption: Hypothetical "ABC" kinase signaling pathway and the inhibitory action of Inhibitor-X.

Experimental Protocols

A meticulously planned and executed experimental protocol is crucial for obtaining reliable and reproducible data.

I. Cell Line Selection and Culture

-

Selection: Choose a human cancer cell line with a known dependency on the ABC kinase pathway. This can be determined through prior in vitro studies, such as proliferation assays in the presence of Inhibitor-X.

-

Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are kept in a humidified incubator at 37°C and 5% CO2.

-

Quality Control: Regularly test cells for mycoplasma contamination and authenticate the cell line identity using short tandem repeat (STR) profiling.

II. Animal Model and Husbandry

-

Mouse Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, to prevent rejection of the human tumor cells.[4]

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Housing: House the mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

-

Ethical Considerations: All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

III. Xenograft Tumor Implantation

-

Cell Preparation: Harvest cultured tumor cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[5]

IV. Formulation and Administration of Inhibitor-X

-

Vehicle Selection: The choice of vehicle depends on the solubility and stability of Inhibitor-X. Common vehicles include a mixture of 0.5% carboxymethylcellulose (CMC), 0.25% Tween 80 in sterile water.[6] A small pilot study to assess the tolerability of the vehicle alone is recommended.

-

Formulation: Prepare a homogenous suspension of Inhibitor-X in the chosen vehicle. Ensure the suspension is well-mixed before each administration.[6]

-

Administration Route: The route of administration should be chosen based on the compound's properties. Oral gavage (PO) is common for orally bioavailable compounds, while intraperitoneal (IP) injection can be used to bypass the gastrointestinal tract.[6]

V. Dosing, Treatment Schedule, and Monitoring

-

Dose Determination: The optimal dose of Inhibitor-X should be determined from prior dose-finding studies to identify a concentration that is both effective and well-tolerated.

-

Group Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

-

Treatment Schedule: Administer Inhibitor-X or the vehicle control according to the planned schedule (e.g., once daily, five days a week).

-

Tumor Growth Monitoring: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[5] Calculate the tumor volume using the formula: (Width² x Length) / 2.[5]

-

Body Weight and Clinical Observations: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity. Observe the animals daily for any clinical signs of distress.

VI. Endpoint and Tissue Collection

-

Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).

-

Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in 10% neutral buffered formalin for histological examination.

Experimental Workflow

The following diagram provides a visual representation of the key steps in a typical xenograft study.

Caption: A typical experimental workflow for a xenograft mouse model study.

Data Presentation

Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition by Inhibitor-X

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 10 | 125.5 ± 10.2 | 1850.7 ± 150.3 | - | - |

| Inhibitor-X (50 mg/kg) | 10 | 128.1 ± 9.8 | 450.2 ± 55.6 | 75.7 | <0.001 |

Table 2: Effect of Inhibitor-X on Body Weight

| Treatment Group | N | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |

| Vehicle Control | 10 | 22.5 ± 0.5 | 24.8 ± 0.6 | +10.2 |

| Inhibitor-X (50 mg/kg) | 10 | 22.3 ± 0.4 | 21.9 ± 0.5 | -1.8 |

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissues

| Treatment Group | N | Mean p-DEF Staining Intensity (A.U.) ± SEM | Percent Inhibition of p-DEF | p-value |

| Vehicle Control | 5 | 250.8 ± 20.1 | - | - |

| Inhibitor-X (50 mg/kg) | 5 | 55.2 ± 8.9 | 78.0 | <0.001 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

References

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ichorlifesciences.com [ichorlifesciences.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

ARN19689: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN19689 is a potent and selective, non-covalent inhibitor of N-acylethanolamine acid amidase (NAAA), a key enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, this compound effectively increases the local concentration of PEA, thereby potentiating its therapeutic effects. This document provides detailed application notes on the solubility and preparation of this compound for in vivo research, along with its mechanism of action and relevant signaling pathways.

Physicochemical Properties and Solubility

While specific experimental solubility data for this compound is not widely published, its chemical structure as endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide allows for the estimation of its physicochemical properties.

| Property | Value (Calculated) | Notes |

| Molecular Formula | C₁₉H₂₅N₅O₅S | Deduced from the chemical name and structure. |

| Molecular Weight | 451.50 g/mol | Calculated based on the molecular formula. This value is essential for preparing solutions of specific molar concentrations. |

| Solubility in DMSO | Estimated >10 mg/mL | Based on the common solubility of similar heterocyclic compounds in DMSO. Empirical determination is recommended for precise concentrations. |

| Aqueous Solubility | Poorly soluble | Expected to have low solubility in aqueous solutions. Formulation with co-solvents or vehicles is necessary for in vivo administration. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the inhibition of NAAA. This inhibition leads to an accumulation of palmitoylethanolamide (PEA), which in turn modulates multiple signaling pathways associated with inflammation and pain.

The primary target of PEA is the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). Activation of PPAR-α leads to the transcriptional regulation of genes involved in inflammation, resulting in a reduction of pro-inflammatory cytokines and other inflammatory mediators. Additionally, PEA can indirectly influence the endocannabinoid system through an "entourage effect," enhancing the activity of other endocannabinoids. It has also been shown to interact with G protein-coupled receptor 55 (GPR55) and the transient receptor potential vanilloid type 1 (TRPV1) channel.

Figure 1. Mechanism of action of this compound and downstream signaling of PEA.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 451.50 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 451.50 g/mol * (1000 mg / 1 g) = 4.515 mg

-

-

-

Weighing:

-

Carefully weigh out 4.515 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if dissolution is slow.

-

-

Storage:

-

Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Preparation of this compound Formulation for In Vivo (Intraperitoneal) Administration

This protocol is based on formulations used for other NAAA inhibitors and should be optimized for this compound based on tolerability and efficacy studies.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Ethanol (200 proof, absolute)

-

Tween® 20

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

Formulation Vehicle (Example):

-

10% Ethanol

-

10% Tween® 20

-

80% Saline

Procedure:

-

Prepare the vehicle solution:

-

In a sterile conical tube, combine the vehicle components in the following order, mixing well after each addition:

-

Ethanol

-

Tween® 20

-

Saline

-

-

-

Prepare the final dosing solution:

-

The required volume of the this compound stock solution will depend on the desired final concentration and dosing volume.

-

Example for a 1 mg/kg dose in a 25g mouse with a 100 µL injection volume:

-

Dose for a 25g mouse = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg

-

Concentration needed in the dosing solution = 25 µg / 100 µL = 0.25 µg/µL = 0.25 mg/mL

-

To prepare 1 mL of the final dosing solution at 0.25 mg/mL:

-

Volume of 10 mM (4.515 mg/mL) stock needed = (0.25 mg/mL * 1 mL) / 4.515 mg/mL ≈ 55.4 µL

-

Volume of vehicle needed = 1000 µL - 55.4 µL = 944.6 µL

-

-

-

Add the calculated volume of the this compound stock solution to the appropriate volume of the pre-mixed vehicle.

-

Vortex the final dosing solution thoroughly to ensure homogeneity.

-

-

Administration:

-

Administer the freshly prepared formulation to the animals via intraperitoneal (i.p.) injection.

-

The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

-

Workflow for In Vivo Preparation:

Figure 2. Workflow for the preparation of this compound for in vivo studies.

Important Considerations

-

Solubility Confirmation: It is highly recommended to perform in-house solubility tests to confirm the concentration limits of this compound in DMSO and the final vehicle formulation.

-

Vehicle Toxicity: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation components.

-

Stability: The stability of this compound in the dosing solution should be determined if it is not used immediately after preparation.

-

Route of Administration: While intraperitoneal injection is a common route for preclinical studies, the optimal route of administration for this compound may vary depending on the experimental model and therapeutic indication.

These application notes and protocols are intended to serve as a guide for researchers working with this compound. All procedures should be adapted and optimized based on specific experimental needs and institutional guidelines.

Application Notes and Protocols for ARN19689 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the use of ARN19689, a rabbit monoclonal antibody to Cystathionine γ-Lyase (CGL), in Western Blotting applications. Adherence to these guidelines will help ensure specific and reliable detection of endogenous levels of total CGL protein.

Product Information

This compound specifically recognizes Cystathionine γ-Lyase, a 44 kDa protein involved in the transsulfuration pathway and the production of hydrogen sulfide, a key signaling molecule. This antibody has been validated for use in human, mouse, and rat samples.

Recommended Concentrations and Conditions

For optimal results in Western Blot analysis, the following concentrations and conditions are recommended. It is important to note that optimal dilutions may vary depending on the specific cell lysate, tissue type, and detection system used. Therefore, further optimization by the end-user is encouraged.

| Parameter | Recommendation | Notes |

| Primary Antibody Dilution | 1:1000 | Dilute in 5% w/v BSA or nonfat dry milk in 1X TBST.[1] |

| Incubation Temperature | 4°C | |

| Incubation Time | Overnight | With gentle shaking. |

| Blocking Buffer | 5% w/v BSA or nonfat dry milk in 1X TBST | |

| Secondary Antibody | Anti-rabbit IgG, HRP-linked | Dilution should be optimized according to the manufacturer's instructions. |

| Detection Method | Chemiluminescence (ECL) |

Western Blot Workflow Diagram

The following diagram illustrates the key steps in the Western Blotting protocol for the detection of Cystathionine γ-Lyase using this compound.

Detailed Experimental Protocol

This protocol is optimized for the use of this compound in detecting Cystathionine γ-Lyase in cell lysates.

I. Reagent Preparation

-

1X Phosphate Buffered Saline (PBS): To prepare 1 L, add 50 ml of 20X PBS to 950 ml of dH₂O and mix.

-

1X Tris-Buffered Saline (TBS): To prepare 1 L, add 100 ml of 10X TBS to 900 ml of dH₂O and mix.

-

1X TBST (Wash Buffer): To 1 L of 1X TBS, add 1 ml of Tween® 20 and mix.

-

Blocking Buffer: Prepare a 5% (w/v) solution of either Bovine Serum Albumin (BSA) or nonfat dry milk in 1X TBST. For 150 ml, add 7.5 g of BSA or nonfat dry milk to 150 ml of 1X TBST and mix thoroughly.

-

Primary Antibody Dilution Buffer: Use the same blocking buffer (5% w/v BSA or nonfat dry milk in 1X TBST) to dilute the primary antibody.

-

1X SDS Sample Buffer: Prepare fresh by adding the appropriate volume of reducing agent (e.g., DTT or β-mercaptoethanol) to the loading buffer.

-

1X Tris-Glycine SDS Running Buffer: To prepare 1 L, add 100 ml of 10X running buffer to 900 ml of dH₂O and mix.

-

1X Transfer Buffer: To prepare 1 L, add 100 ml of 10X Transfer Buffer to 200 ml of methanol and 700 ml of dH₂O and mix.

II. Sample Preparation

-

Aspirate media from cultured cells and wash with ice-cold 1X PBS.

-

Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

-

Heat the samples to 95-100°C for 5 minutes, then cool on ice.

-

Centrifuge for 5 minutes to pellet cellular debris.

III. Gel Electrophoresis and Protein Transfer

-

Load 20 µl of the supernatant onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.

-

Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

IV. Immunodetection

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the this compound primary antibody 1:1000 in Primary Antibody Dilution Buffer. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.[1]

-

Washing: Wash the membrane three times for 5 minutes each with 1X TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with 1X TBST.

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate and acquire the signal using a digital imaging system or autoradiography film.

Signaling Pathway Diagram

Cystathionine γ-Lyase (CGL) is a key enzyme in the transsulfuration pathway, which is responsible for the metabolism of sulfur-containing amino acids and the production of hydrogen sulfide (H₂S).

References

Application Notes and Protocols: Lentiviral Transduction for Ibrutinib Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, first-in-class inhibitor of Bruton's tyrosine kinase (BTK) that has significantly advanced the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It functions by forming a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to its irreversible inhibition.[1][2] This action effectively disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[3][4][5] Despite its clinical success, the emergence of primary and acquired resistance to Ibrutinib presents a significant clinical challenge, often resulting in poor patient outcomes.[6][7]

Lentiviral vector technology offers a robust and versatile platform for investigating the molecular mechanisms that underpin Ibrutinib resistance. These vectors can efficiently transduce a wide array of both dividing and non-dividing cells, facilitating stable, long-term expression or knockdown of specific genes. This allows for the creation of customized cell line models that mimic clinical resistance, enabling detailed investigation of resistance pathways and the evaluation of novel therapeutic strategies designed to overcome them.

The primary mechanisms of acquired resistance to Ibrutinib often involve genetic mutations.[6] A common resistance mechanism is a mutation in the BTK gene itself, specifically a cysteine-to-serine substitution at position 481 (C481S), the site of Ibrutinib's covalent binding.[6][8] This mutation prevents the irreversible binding of Ibrutinib, thereby reducing its inhibitory effect.[8] Additionally, gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a downstream signaling molecule in the BCR pathway, can also confer resistance by allowing for pathway activation independent of BTK.[8] Other resistance strategies can involve the upregulation of alternative survival pathways.[6][7]

This document provides detailed protocols for the use of lentiviral transduction to generate and characterize Ibrutinib-resistant cell lines, methods for assessing resistance, and analysis of key signaling pathways.

Data Presentation

Quantitative data from Ibrutinib resistance studies should be summarized for clear comparison. The following table provides a template for presenting key findings.

| Cell Line | Transduced Gene/Mutation | Ibrutinib IC50 (nM) | Fold Change in Resistance | Downstream Pathway Activation (e.g., p-ERK/p-AKT) | Notes |

| Parental Cell Line | Wild-Type | 1.0 | Baseline | ||

| Resistant Clone 1 | BTK C481S | ||||

| Resistant Clone 2 | PLCG2 R665W | ||||

| Control | Empty Vector |

Experimental Protocols

Materials and Reagents

-

HEK293T cells (for lentivirus production)

-

Target B-cell line (e.g., MCL or CLL cell line)

-

Lentiviral transfer plasmid (containing gene of interest, e.g., BTK C481S, or shRNA)

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM Reduced Serum Medium

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Complete growth medium for the target cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Polybrene or Protamine Sulfate

-

Selection antibiotic (e.g., Puromycin)

-

0.45 µm PES filters

-

Sterile tissue culture plates and flasks

-

Sterile conical tubes

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the transfection of HEK293T cells to produce lentiviral particles.

Day 1: Seeding HEK293T Cells

-

Plate HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

-

Incubate overnight at 37°C with 5% CO₂.

Day 2: Transfection

-

In a sterile tube, prepare the DNA mixture for each 10 cm dish:

-

10 µg of the lentiviral transfer plasmid

-

7.5 µg of psPAX2 (packaging plasmid)

-

2.5 µg of pMD2.G (envelope plasmid)

-

Bring the total volume to 500 µL with Opti-MEM.

-

-

In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Carefully add the transfection complex dropwise to the HEK293T cells.

-

Gently swirl the plate to ensure even distribution.

-

Incubate at 37°C with 5% CO₂.

Day 3 & 4: Viral Harvest

-

At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.

-

Add 10 mL of fresh complete medium to the HEK293T cells and return the plate to the incubator.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the collection from 48 hours.

-

Filter the pooled supernatant through a 0.45 µm PES filter to remove any cellular debris.

-

The viral supernatant can be used immediately or aliquoted and stored at -80°C for future use.

Protocol 2: Lentiviral Transduction of Target B-Cell Lines

This protocol details the infection of the target cell line with the produced lentivirus to generate a stable cell line.

Day 1: Seeding Target Cells

-

Plate the target B-cell line in 6-well plates at a density that will result in approximately 70% confluency on the day of transduction.[9]

-

Incubate overnight at 37°C with 5% CO₂.

Day 2: Transduction

-

Thaw the lentiviral aliquot on ice.

-

Prepare the transduction medium: complete growth medium for your target cell line containing 8 µg/mL Polybrene. Note: Some cell types are sensitive to Polybrene; it is crucial to perform a toxicity control beforehand. Protamine sulfate can be used as an alternative.[9]

-

Remove the old medium from the cells.

-

Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is an MOI of 1, 2, and 5.

-

Add the virus-containing medium to the cells.

-

Incubate at 37°C for 18-24 hours.

Day 3: Medium Change

-

After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium. This step is to reduce toxicity from the viral supernatant and Polybrene.

Protocol 3: Selection of Transduced Cells

This protocol is for selecting the cells that have successfully integrated the lentiviral construct.

Day 4 Onwards: Antibiotic Selection